methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines indole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole and pyrrole rings, followed by their coupling and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
Compared to similar compounds, methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and phenyl groups, in particular, may confer unique properties that are not observed in closely related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant research findings.
Structural Overview
The compound features:
- Pyrrole Ring : A five-membered ring that contributes to its biological properties.
- Indole Moiety : Known for its role in various biological processes.
- Chloro and Methoxy Substituents : These enhance lipophilicity and potentially influence interactions with biological targets.
The molecular formula is C23H21ClN2O5 with a molecular weight of approximately 440.9 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Oxidation : Using potassium permanganate.
- Reduction : Employing sodium borohydride.
- Substitution Reactions : Conducted under basic conditions with various nucleophiles.
These synthetic routes require careful control of reaction conditions to yield the desired product effectively.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Properties
Studies have shown that pyrrole derivatives can interact with various biological targets involved in cancer progression. For instance:
- IC50 Values : Related compounds have demonstrated significant anti-proliferative effects, with IC50 values in the low micromolar range against cancer cell lines such as HCT116 and MCF7 .
The exact mechanism often involves:
- Enzyme Modulation : Influencing enzyme activity related to tumor growth.
- Receptor Interactions : Binding to receptors that mediate cellular signaling pathways involved in cancer .
Case Studies
-
Study on Similar Compounds :
- A compound structurally related to methyl 4-(7-chloro...) showed promising results against tubulin polymerization, indicating potential as an anticancer agent .
- Another study highlighted the interaction of pyrrole derivatives with proteins involved in apoptosis, suggesting a pathway for inducing cancer cell death .
- Pharmacodynamics and Pharmacokinetics :
Comparative Data Table
Compound Name | Structure Features | Biological Activity | IC50 (µg/mL) |
---|---|---|---|
Methyl 4-(7-chloro...) | Indole & Pyrrole rings | Anticancer | 1.61 |
Similar Pyrrole Derivative | Chloro & Methoxy groups | Anti-tubulin | 1.98 |
Related Compound | Pyrrole scaffold | Apoptosis induction | < 3.0 |
Properties
Molecular Formula |
C21H17ClN2O3 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H17ClN2O3/c1-11-15(21(26)27-2)17(18(23-11)12-7-4-3-5-8-12)16-13-9-6-10-14(22)19(13)24-20(16)25/h3-10,16,23H,1-2H3,(H,24,25) |
InChI Key |
OXKBSVQMEQWGBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
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